An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-bromopyridin-2-yl)carbamate
An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-bromopyridin-2-yl)carbamate
This guide provides a comprehensive technical overview of Benzyl (5-bromopyridin-2-yl)carbamate, a key intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile molecule. The insights herein are grounded in established chemical principles and supported by relevant literature and patent filings, offering a robust resource for leveraging this compound in research and development endeavors.
Introduction: Strategic Importance in Medicinal Chemistry
Benzyl (5-bromopyridin-2-yl)carbamate, bearing the CAS Number 175393-09-6, has emerged as a valuable heterocyclic building block.[1] Its structure uniquely combines three critical functional motifs: a pyridine ring, a bromine atom, and a benzyl carbamate (Cbz) protected amine. This strategic combination makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation.
The Cbz group provides robust, yet readily cleavable, protection for the 2-amino group of the pyridine ring, allowing for selective chemical manipulation at other sites. The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled introduction of molecular complexity, a cornerstone of modern synthetic strategy. Its most prominent application to date is as a precursor for linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2][3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of Benzyl (5-bromopyridin-2-yl)carbamate is essential for its effective handling, reaction optimization, and analytical characterization.
Structural and Molecular Data
The molecular identity of this compound is well-defined by its structural formula and corresponding identifiers.
Table 1: Core Molecular and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | benzyl N-(5-bromopyridin-2-yl)carbamate | [1] |
| Synonyms | 5-Bromo-2-(Cbz-amino)pyridine, Benzyl N-(5-bromo-2-pyridyl)carbamate | [1] |
| CAS Number | 175393-09-6 | [1] |
| Molecular Formula | C₁₃H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 307.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid (inferred from analogues) | [4] |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | - |
Solubility Profile
While quantitative solubility data is not extensively published, qualitative assessments based on its structure and the properties of its precursors suggest it has moderate solubility in common organic solvents.[5]
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Often used in reactions involving Cbz-protected amines. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | Common solvents for organic synthesis. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Expected to readily dissolve the compound. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The polar nature of the carbamate and pyridine may facilitate solubility. |
| Non-Polar Solvents | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in non-polar media. |
| Aqueous | Water | Insoluble | The molecule is predominantly organic and lacks significant ionizable groups. |
Rationale: The solubility predictions are based on the known behavior of its constituent parts: the largely non-polar benzyl and bromo-pyridine components combined with the polar carbamate linker. The starting material, 2-Amino-5-bromopyridine, is noted to be soluble in methanol and chloroform and only slightly soluble in water.[5]
Synthesis and Purification
The primary and most logical synthetic route to Benzyl (5-bromopyridin-2-yl)carbamate is the N-acylation of 2-amino-5-bromopyridine with benzyl chloroformate. This is a standard protection reaction that is widely utilized in organic synthesis.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-amino-5-bromopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion.
Caption: General synthesis scheme for Benzyl (5-bromopyridin-2-yl)carbamate.
Experimental Protocol
This protocol is a representative procedure based on standard methodologies for Cbz-protection of amino-pyridines.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq) [CAS: 1072-97-5]
-
Benzyl Chloroformate (Cbz-Cl, 1.1 eq) [CAS: 501-53-1]
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure Benzyl (5-bromopyridin-2-yl)carbamate as a solid.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Comparison |
| ¹H NMR | Pyridine H-6 (d) | δ 8.2 - 8.4 ppm | The proton ortho to the ring nitrogen and meta to the bromine is expected to be the most downfield pyridine proton. |
| Pyridine H-4 (dd) | δ 7.7 - 7.9 ppm | Coupled to both H-3 and H-6. | |
| Pyridine H-3 (d) | δ 7.9 - 8.1 ppm | This proton is adjacent to the Cbz-amino group. | |
| Benzyl -CH₂- (s) | δ 5.2 - 5.4 ppm | Characteristic singlet for the benzylic methylene protons of a Cbz group. | |
| Phenyl Ar-H (m) | δ 7.2 - 7.5 ppm | Multiplet corresponding to the five protons of the benzyl group's phenyl ring. | |
| Carbamate N-H (s, br) | δ 8.0 - 9.5 ppm | Broad singlet, chemical shift can be variable and concentration-dependent. | |
| ¹³C NMR | Carbonyl C=O | δ 152 - 155 ppm | Typical range for a carbamate carbonyl carbon. |
| Pyridine C-2, C-5, C-6 | δ 150-155, 110-115, 145-150 ppm | Specific shifts influenced by substituents. C-Br bond will shield C-5. | |
| Pyridine C-3, C-4 | δ 110-115, 140-145 ppm | Characteristic shifts for substituted pyridine rings. | |
| Benzyl -CH₂- | δ 67 - 69 ppm | Characteristic shift for the benzylic carbon in a Cbz group.[6] | |
| Phenyl Ar-C | δ 127 - 136 ppm | Multiple signals for the aromatic carbons of the benzyl group. | |
| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Carbamate N-H stretching vibration. |
| C=O Stretch | 1700 - 1740 cm⁻¹ | Strong absorption characteristic of the carbamate carbonyl group.[7] | |
| C-N Stretch | 1200 - 1350 cm⁻¹ | Carbamate C-N stretching.[7] | |
| C-Br Stretch | 550 - 650 cm⁻¹ | Characteristic stretching for an aryl bromide. |
Note: Predicted shifts are based on standard chemical shift tables and data from similar structures like benzyl carbamate and substituted bromopyridines. Actual experimental values may vary depending on the solvent and concentration.
Reactivity and Synthetic Utility
The synthetic value of Benzyl (5-bromopyridin-2-yl)carbamate lies in the orthogonal reactivity of its key functional groups. This allows for a planned, stepwise elaboration of the molecule.
Caption: Key reaction pathways for Benzyl (5-bromopyridin-2-yl)carbamate.
Cbz-Group Deprotection
The benzyl carbamate group is a workhorse protecting group in organic synthesis due to its stability under a wide range of conditions (e.g., basic and mildly acidic conditions) and its susceptibility to specific deprotection methods.
-
Hydrogenolysis: The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis. Stirring the compound under an atmosphere of hydrogen gas with a palladium on carbon (Pd/C) catalyst efficiently cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. This method is highly effective, but its compatibility must be assessed if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present in the molecule.
Cross-Coupling Reactions at the C5-Position
The bromine atom at the 5-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, forming new carbon-carbon or carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the C5-position.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine.[6] This is particularly relevant in the synthesis of PROTACs, where this position is often used to attach the linker element that connects to the E3 ligase ligand.[2]
Applications in Drug Discovery: A Gateway to PROTACs
The primary application of Benzyl (5-bromopyridin-2-yl)carbamate in the current research landscape is as a key intermediate in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the 2-amino-5-substituted pyridine core derived from Benzyl (5-bromopyridin-2-yl)carbamate often serves as a crucial part of the "linker" component that connects the target protein-binding ligand to the E3 ligase-binding ligand.
Caption: Synthetic workflow from the title compound to a final PROTAC molecule.
The typical synthetic strategy involves:
-
Functionalization: Using the bromine atom for a cross-coupling reaction (e.g., Buchwald-Hartwig amination) to attach a linker precursor.
-
Deprotection: Removing the Cbz group to reveal the free 2-amino group.
-
Elaboration: Using the newly revealed amine as a nucleophile, for instance, in an amide bond formation, to connect the rest of the linker and ultimately the second ligand (either for the target protein or the E3 ligase).
Numerous patents cite this compound or its direct derivatives as intermediates in the creation of novel PROTACs targeting a range of proteins implicated in diseases such as cancer and neurodegenerative disorders.[2][8][9][10]
Safety and Handling
A dedicated Material Safety Data Sheet (MSDS) for Benzyl (5-bromopyridin-2-yl)carbamate is not widely available. Therefore, a conservative approach to safety and handling is mandated, based on the known hazards of its precursors and related chemical classes.
-
Precursors: The starting material 2-amino-5-bromopyridine is classified as toxic if swallowed and causes skin, eye, and respiratory irritation.[1] Benzyl chloroformate is highly corrosive and a lachrymator.
-
General Precautions:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
-
Conclusion
Benzyl (5-bromopyridin-2-yl)carbamate is a strategically designed chemical intermediate of significant value to the drug discovery community. Its well-defined reactive sites—the Cbz-protected amine and the C-Br bond—offer a reliable platform for sequential, controlled synthetic modifications. The demonstrated utility of this compound as a core building block in the synthesis of PROTACs underscores its importance and ensures its continued relevance in the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate this versatile molecule into their research programs.
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. Retrieved January 14, 2026, from [Link]
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